- Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks, Journal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110
Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)
931-33-9 structure
Product Name:4-Bromo-1H-pyrrole-2-carbaldehyde
CAS-nummer:931-33-9
MF:C5H4BrNO
MW:173.995360374451
MDL:MFCD02179586
CID:752842
PubChem ID:599627
Update Time:2025-06-09
4-Bromo-1H-pyrrole-2-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 4-Bromo-2-pyrrolecarboxaldehyde
- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-
- 4-bromo-1H-Pyrrole-2-carboxaldehyde
- 4-BROMOPYROLE-2-CARBOXALDEHYDE
- 4-BROMOPYRROLE-2-CARBOXALDEHYDE
- 1H-Pyrrole-2-carboxaldehyde,4-bromo
- 4-bromo-2-formylpyrrole
- 4-bromo-pyrrole-2-carbaldehyde
- RFQYNGQAZZSGFM-UHFFFAOYSA-N
- 4-bromopyrrole-2-carbaldehyde
- BCP05404
- SBB088835
- 4-Bromo-1H-pyrrole-2-carbaldehyde #
- 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
- Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)
- AKOS006230227
- SB63883
- DTXSID30344803
- SCHEMBL2362181
- CS-W020675
- MFCD02179586
- DB-079486
- SY031830
- Z1201621650
- PS-3316
- 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR
- 931-33-9
- EN300-182953
- AQ-405/40279458
-
- MDL: MFCD02179586
- Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
- InChI-sleutel: RFQYNGQAZZSGFM-UHFFFAOYSA-N
- LACHT: O=CC1NC=C(Br)C=1
Berekende eigenschappen
- Exacte massa: 172.94800
- Monoisotopische massa: 172.94763g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 1
- Complexiteit: 96.4
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.2
- Topologisch pooloppervlak: 32.9
Experimentele eigenschappen
- PSA: 32.86000
- LogboekP: 1.58970
4-Bromo-1H-pyrrole-2-carbaldehyde Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P280-P305+P351+P338
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Inert atmosphere,2-8°C
4-Bromo-1H-pyrrole-2-carbaldehyde Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-1H-pyrrole-2-carbaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS102-5g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 5g |
790.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS102-100mg |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 100mg |
50CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS102-1g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 1g |
223.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS102-250mg |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 250mg |
133CNY | 2021-05-08 | |
| Fluorochem | 227748-250mg |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 95% | 250mg |
£18.00 | 2022-02-28 | |
| Fluorochem | 227748-1g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 95% | 1g |
£35.00 | 2022-02-28 | |
| Fluorochem | 227748-5g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 95% | 5g |
£156.00 | 2022-02-28 | |
| Fluorochem | 227748-10g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 95% | 10g |
£247.00 | 2022-02-28 | |
| Ambeed | A323627-100mg |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 100mg |
$10.0 | 2025-04-15 | |
| Ambeed | A323627-250mg |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 250mg |
$12.0 | 2025-04-15 |
4-Bromo-1H-pyrrole-2-carbaldehyde Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt
1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt
Referentie
Productiemethode 2
Productiemethode 3
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Referentie
- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions, Journal of Chemical Research, 2014, 38(10), 593-596
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 15 min, 0 °C
Referentie
- Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process, RSC Advances, 2021, 11(41), 25624-25627
Productiemethode 6
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C
Referentie
- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists, European Journal of Medicinal Chemistry, 2016, 113, 102-133
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -70 °C; -70 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
Referentie
- Preparation of quinazoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 9
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
Referentie
- Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water
1.2 Reagents: Potassium bisulfate Solvents: Water
Referentie
- Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials, Journal of Medicinal Chemistry, 2015, 58(18), 7286-7309
Productiemethode 12
Productiemethode 13
Productiemethode 14
Productiemethode 15
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
Referentie
- Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C
1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt
1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C
1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt
Referentie
- Synthetic chlorins bearing auxochromes at the 3- and 13-positions, Journal of Organic Chemistry, 2006, 71(11), 4092-4102
Productiemethode 18
Productiemethode 19
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referentie
- Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams, Journal of Organic Chemistry, 2017, 82(18), 9350-9359
Productiemethode 21
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C
Referentie
- Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity, Chemistry - An Asian Journal, 2020, 15(19), 3059-3081
4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials
4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products
4-Bromo-1H-pyrrole-2-carbaldehyde Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde
Ordernummer:A859865
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:20
Prijs ($):341.0
E-mail:sales@amadischem.com
4-Bromo-1H-pyrrole-2-carbaldehyde Gerelateerde literatuur
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde) Gerelateerde producten
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):341.0